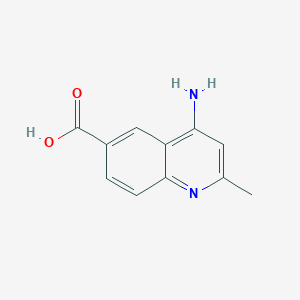

4-Amino-2-methylquinoline-6-carboxylic acid

Description

BenchChem offers high-quality 4-Amino-2-methylquinoline-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-methylquinoline-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-2-methylquinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-6-4-9(12)8-5-7(11(14)15)2-3-10(8)13-6/h2-5H,1H3,(H2,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRGARODDQXEDJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427956 |

Source

|

| Record name | 4-amino-2-methylquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99984-73-3 |

Source

|

| Record name | 4-amino-2-methylquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 4-Amino-2-methylquinoline-6-carboxylic acid

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-Amino-2-methylquinoline-6-carboxylic acid. The information is curated for researchers, scientists, and professionals in the field of drug development.

Chemical Properties

4-Amino-2-methylquinoline-6-carboxylic acid, with the CAS number 99984-73-3, is a heterocyclic compound featuring a quinoline core.[1][2][3] This core structure is prevalent in a variety of biologically active molecules. The key chemical identifiers and properties are summarized below. While experimental data for this specific molecule is limited in publicly available literature, some properties can be estimated or inferred from related compounds.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| CAS Number | 99984-73-3 | [1][2][3] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [2][3] |

| Molecular Weight | 202.21 g/mol | [2] |

| IUPAC Name | 4-amino-2-methylquinoline-6-carboxylic acid | |

| Boiling Point | 432.4 ± 40.0 °C at 760 mmHg (Predicted) | |

| Melting Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Note: The boiling point is a predicted value and should be considered an estimate.

Synthesis

The synthesis of 4-Amino-2-methylquinoline-6-carboxylic acid can be approached through established methods for quinoline ring formation. Given the substitution pattern, the Pfitzinger reaction and the Doebner reaction are plausible synthetic routes.

Proposed Synthetic Pathway: The Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin or a substituted isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield a quinoline-4-carboxylic acid.[4][5][6][7] For the synthesis of the target molecule, a substituted isatin would be required. A more direct and likely applicable method would be a variation of the Pfitzinger or a related condensation reaction.

A plausible approach involves the reaction of 4-aminobenzaldehyde-2-carboxylic acid with acetone under basic or acidic conditions. However, a more robust and commonly employed method for similar structures is the Doebner reaction.

Proposed Synthetic Pathway: The Doebner Reaction

The Doebner reaction synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[1][8] This method is well-suited for the preparation of the target compound.

General Reaction Scheme: 4-Aminoaniline (p-phenylenediamine) would react with pyruvic acid and acetaldehyde (or a precursor) in a one-pot synthesis.

Experimental Protocol (General - to be adapted and optimized):

-

Reactant Preparation: Dissolve 4-aminoaniline in a suitable solvent, such as ethanol.

-

Reaction Initiation: To the stirred solution, add pyruvic acid followed by acetaldehyde.

-

Reaction Conditions: The reaction is typically heated under reflux for several hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then dissolved in a basic aqueous solution (e.g., sodium bicarbonate) and washed with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities.

-

Purification: The aqueous layer is acidified (e.g., with hydrochloric acid) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Spectral Data (Predicted and Inferred)

While no specific experimental spectra for 4-Amino-2-methylquinoline-6-carboxylic acid were found, the expected spectral characteristics can be inferred from the parent compound, 4-Amino-2-methylquinoline[9], and general knowledge of NMR and IR spectroscopy.

Table 2: Predicted Spectral Data

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons on the quinoline ring (chemical shifts expected between 7.0 and 8.5 ppm).- A singlet for the methyl group (around 2.5 ppm).- A broad singlet for the amino group protons.- A broad singlet for the carboxylic acid proton (downfield, >10 ppm). |

| ¹³C NMR | - Aromatic carbons of the quinoline ring (in the range of 110-150 ppm).- A signal for the methyl carbon (around 20-25 ppm).- A signal for the carboxylic acid carbon (downfield, >165 ppm). |

| IR Spectroscopy | - N-H stretching vibrations of the amino group (around 3300-3500 cm⁻¹).- C=O stretching of the carboxylic acid (around 1700 cm⁻¹).- O-H stretching of the carboxylic acid (broad, 2500-3300 cm⁻¹).- C=C and C=N stretching of the quinoline ring (1500-1650 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak (M+) corresponding to the molecular weight (202.21 m/z). |

Biological Activity and Potential Applications

The 4-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities.[10][11] Derivatives of 4-aminoquinoline have been extensively investigated and developed as:

-

Antimalarial agents: Chloroquine is a well-known example.[10]

-

Anticancer agents: Some quinoline derivatives have shown promise as antitumor compounds.[12]

-

Antibacterial agents: The quinoline core is present in several antibacterial drugs.[11][12]

-

Anti-inflammatory agents. [12]

Given these precedents, 4-Amino-2-methylquinoline-6-carboxylic acid is a compound of interest for screening in these therapeutic areas. The presence of the carboxylic acid group can influence its pharmacokinetic properties, such as solubility and ability to form salts, which can be advantageous in drug development. No specific biological data or signaling pathway interactions for 4-Amino-2-methylquinoline-6-carboxylic acid have been reported in the reviewed literature.

References

- 1. iipseries.org [iipseries.org]

- 2. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 3. echemi.com [echemi.com]

- 4. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. 4-Amino-2-methylquinoline | C10H10N2 | CID 81116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-Amino-2-methylquinoline-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 4-Amino-2-methylquinoline-6-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document details a well-established three-step synthetic route, commencing with the Conrad-Limpach synthesis, followed by chlorination and subsequent amination. Each step is presented with detailed experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows to facilitate understanding and replication in a laboratory setting.

I. Three-Step Synthesis of 4-Amino-2-methylquinoline-6-carboxylic Acid: An Overview

The most practical and well-documented synthetic route to 4-Amino-2-methylquinoline-6-carboxylic acid involves a three-step sequence starting from readily available commercial reagents. The overall pathway is as follows:

-

Step 1: Conrad-Limpach Synthesis of 4-hydroxy-2-methylquinoline-6-carboxylic acid. This initial step involves the condensation of 4-aminobenzoic acid with ethyl acetoacetate to form an intermediate that undergoes thermal cyclization to yield the 4-hydroxyquinoline core.

-

Step 2: Chlorination of 4-hydroxy-2-methylquinoline-6-carboxylic acid. The hydroxyl group at the 4-position is then converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This step is crucial for activating the C4 position for subsequent nucleophilic substitution.

-

Step 3: Amination of 4-chloro-2-methylquinoline-6-carboxylic acid. The final step is a nucleophilic aromatic substitution reaction where the 4-chloro group is displaced by an amino group, typically using ammonia or a protected amine, to yield the target compound.

This synthetic strategy is advantageous due to its reliance on classical and well-understood organic reactions, allowing for the reliable production of the target molecule.

II. Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with relevant quantitative data.

Step 1: Synthesis of 4-hydroxy-2-methylquinoline-6-carboxylic acid

This reaction is a classic Conrad-Limpach synthesis.[1] The initial reaction of 4-aminobenzoic acid with ethyl acetoacetate forms an enamine intermediate, which is then cyclized at high temperature.

Experimental Protocol:

A mixture of 4-aminobenzoic acid and ethyl acetoacetate is heated, often without a solvent or in a high-boiling inert solvent such as Dowtherm or mineral oil. The reaction is typically heated to a high temperature (around 250 °C) to facilitate the thermal cyclization and elimination of ethanol.[2] The resulting crude product is then purified, often by recrystallization from a suitable solvent like ethanol or aqueous acid.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Materials | 4-Aminobenzoic acid, Ethyl acetoacetate | General Conrad-Limpach |

| Reaction Temperature | ~250 °C | [1][2] |

| Yield | 85-90% (for similar substrates) | [2] |

| Molecular Formula | C₁₁H₉NO₃ | [3] |

| Molecular Weight | 203.197 g/mol | [3] |

Diagram of the Conrad-Limpach Synthesis Pathway:

Step 2: Synthesis of 4-chloro-2-methylquinoline-6-carboxylic acid

The hydroxyl group of the quinoline is converted to a more reactive chloro group, which serves as a good leaving group for the subsequent amination step.

Experimental Protocol:

4-hydroxy-2-methylquinoline-6-carboxylic acid is heated under reflux with an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylformamide (DMF), can be added to facilitate the reaction. After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water, and the precipitated product is collected by filtration, washed with water, and dried.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-hydroxy-2-methylquinoline-6-carboxylic acid | General Chlorination |

| Reagent | Phosphorus oxychloride (POCl₃) | [4][5] |

| Reaction Condition | Reflux | [4] |

| Yield | Generally high for similar substrates | [4] |

Diagram of the Chlorination Workflow:

Step 3: Synthesis of 4-Amino-2-methylquinoline-6-carboxylic acid

The final step involves the nucleophilic displacement of the 4-chloro substituent with an amino group.

Experimental Protocol:

4-chloro-2-methylquinoline-6-carboxylic acid is heated with a source of ammonia, such as a solution of ammonia in ethanol or aqueous ammonia, in a sealed pressure vessel. The reaction temperature is typically elevated to drive the substitution to completion. After cooling, the reaction mixture is neutralized, and the product is isolated by filtration or extraction. Purification is usually achieved by recrystallization.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-chloro-2-methylquinoline-6-carboxylic acid | General Amination |

| Reagent | Ammonia (e.g., in ethanol) | General Amination |

| Reaction Condition | Heating in a sealed vessel | General Amination |

| Yield | Moderate to good for similar substrates | General Amination |

Diagram of the Amination Pathway:

III. Conclusion

The three-step synthesis of 4-Amino-2-methylquinoline-6-carboxylic acid presented in this guide offers a reliable and adaptable route for obtaining this valuable compound. By following the detailed protocols and considering the provided quantitative data, researchers and drug development professionals can efficiently produce this key intermediate for further derivatization and biological evaluation. The use of well-established reactions ensures a high degree of success and scalability for potential applications in pharmaceutical research and development.

References

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide on the Biological Activity of 4-Amino-2-methylquinoline-6-carboxylic Acid and Its Analogs

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide provides a comprehensive overview of the biological activities associated with quinoline carboxylic acid derivatives, with a particular focus on analogs structurally related to 4-Amino-2-methylquinoline-6-carboxylic acid. While specific research on this exact molecule is limited, the broader class of quinoline carboxylic acids has been extensively studied, revealing potent inhibitory effects against key therapeutic targets. This document delves into their roles as inhibitors of dihydroorotate dehydrogenase (DHODH) and various receptor tyrosine kinases, their anticancer properties, and other significant biological actions. Detailed experimental protocols, quantitative data summaries, and pathway diagrams are provided to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction to the Quinoline Carboxylic Acid Scaffold

Quinoline and its derivatives are heterocyclic aromatic compounds that have long captured the attention of medicinal chemists.[1] Their structural motif is present in both natural products and synthetic molecules, exhibiting a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimalarial, and antimicrobial activities.[1][2] The inclusion of a carboxylic acid functional group, particularly at positions 4 or 6, often plays a crucial role in the compound's interaction with biological targets, for instance, by forming key salt bridges or hydrogen bonds within enzyme active sites.[3]

This guide focuses on the biological activities of derivatives of 4-amino-2-methylquinoline, with a specific interest in the 6-carboxylic acid substituted variant. Although literature specifically detailing the biological profile of 4-Amino-2-methylquinoline-6-carboxylic acid is not abundant, extensive research on structurally similar quinoline-4-carboxylic acids and 2-arylquinoline-4-carboxylic acids provides a strong foundation for understanding its potential therapeutic applications. These related compounds have emerged as potent inhibitors of critical enzymes involved in cancer and inflammatory diseases.

Key Biological Activity: Dihydroorotate Dehydrogenase (DHODH) Inhibition

A significant body of research has identified quinoline carboxylic acid derivatives as potent inhibitors of human dihydroorotate dehydrogenase (DHODH).[3][4] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. As rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines for DNA and RNA synthesis, DHODH represents a critical target for anticancer and immunosuppressive therapies.[3][5]

Mechanism of Action

Quinoline-based DHODH inhibitors, such as brequinar and its analogs, typically bind to a hydrophobic pocket near the ubiquinone binding site of the enzyme.[3] The carboxylic acid moiety is often essential for activity, forming a salt bridge with a conserved arginine residue (R136) and a hydrogen bond with a glutamine residue (Q47) in the active site.[3] Structure-activity relationship (SAR) studies have led to the development of highly potent analogs with IC50 values in the nanomolar range.[4][5]

Quantitative Data: DHODH Inhibition and Cellular Activity

The following table summarizes the inhibitory activity of several key quinoline-4-carboxylic acid analogs against human DHODH and their cytotoxic effects on cancer cell lines.

| Compound ID | R1 Substituent | R2 Substituent | DHODH IC50 (nM) | HCT-116 IC50 (μM) | MIA PaCa-2 IC50 (μM) | Reference |

| 3 | 4-Fluorophenyl | H | 250 ± 110 | - | - | [3] |

| 29 | 2'-Chloro-4'-fluorophenyl | H | - | Potent | Potent | [3] |

| 41 | 3'-Fluoro-5'-methoxyphenyl | CH3 | 9.71 ± 1.4 | - | - | [3][5] |

| 43 | 3',5'-Difluorophenyl | CH3 | 26.2 ± 1.8 | - | - | [3][5] |

| 46 | 3'-Fluoro-5'-methoxyphenyl | (1,7-Naphthyridine core) | 28.3 ± 3.3 | - | - | [3][5] |

Signaling Pathway Visualization

Caption: Inhibition of DHODH by quinoline derivatives blocks pyrimidine synthesis.

Experimental Protocol: DHODH Inhibition Assay

This protocol describes a typical enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against human DHODH.

1. Reagents and Materials:

-

Recombinant human DHODH enzyme

-

Dihydroorotate (DHO), substrate

-

Coenzyme Q10 (CoQ10) or Decylubiquinone, electron acceptor

-

2,6-dichloroindophenol (DCIP), colorimetric indicator

-

Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

-

Test compounds (e.g., 4-Amino-2-methylquinoline-6-carboxylic acid analogs) dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 600 nm

2. Procedure:

-

Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from micromolar to nanomolar concentrations.

-

In a 96-well plate, add 2 µL of the diluted test compound solution to each well. For control wells, add 2 µL of DMSO.

-

Add 100 µL of assay buffer containing DHODH enzyme, CoQ10, and DCIP to each well. The final concentrations should be optimized, but typical values are 5-10 nM DHODH, 100 µM CoQ10, and 60 µM DCIP.

-

Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding 100 µL of assay buffer containing the substrate, DHO (e.g., 200 µM final concentration).

-

Immediately measure the decrease in absorbance at 600 nm over time (kinetic read) at room temperature. The reduction of DCIP by the enzymatic reaction leads to a loss of color.

-

The rate of reaction is calculated from the linear portion of the kinetic curve.

3. Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

% Inhibition = 100 * (1 - (Rate_sample / Rate_control))

-

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Anticancer and Cytotoxic Activity

The antiproliferative properties of quinoline derivatives have been extensively documented against a wide range of human cancer cell lines.[6][7] The mechanisms underlying this activity are diverse and include the inhibition of receptor tyrosine kinases (RTKs), induction of apoptosis, and cell cycle arrest.[6][8]

Mechanisms of Anticancer Activity

-

EGFR/HER-2 Inhibition: Certain quinoline derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are key drivers in many solid tumors, particularly breast and lung cancers.[8]

-

Bcr-Abl and Src Kinase Inhibition: 4-aminoquinoline derivatives like bosutinib are approved for the treatment of chronic myelogenous leukemia due to their ability to inhibit Bcr-Abl and Src kinases.[6]

-

Induction of Apoptosis: Studies have shown that active compounds can induce apoptosis by modulating the expression of key regulatory proteins, such as activating caspases and Bax while downregulating the anti-apoptotic protein Bcl-2.[8]

-

Cell Cycle Arrest: Some 2-morpholino-4-anilinoquinoline compounds have been shown to cause G0/G1 cell cycle arrest in HepG2 liver cancer cells.[6]

Quantitative Data: In Vitro Anticancer Activity

| Compound ID | Derivative Type | Cancer Cell Line | Activity Metric | Value | Reference |

| 3c | 2-morpholino-4-anilinoquinoline | HepG2 | IC50 | 11.42 µM | [6] |

| 3d | 2-morpholino-4-anilinoquinoline | HepG2 | IC50 | 8.50 µM | [6] |

| 3e | 2-morpholino-4-anilinoquinoline | HepG2 | IC50 | 12.76 µM | [6] |

| 5a | Quinoline-based | MCF-7 (Breast) | GI50 | 25-82 nM | [8] |

| 5a | Quinoline-based | A-549 (Lung) | GI50 | 25-82 nM | [8] |

| 5a | Quinoline-based | EGFR Kinase | IC50 | 71 nM | [8] |

| 5a | Quinoline-based | HER-2 Kinase | IC50 | 31 nM | [8] |

| 7c | 2-oxo-1,2-dihydroquinoline | MCF-7 (Breast) | IC50 | 1.73 µg/mL | [9] |

Signaling Pathway Visualization

Caption: Quinoline inhibitors block EGFR/HER-2 signaling to halt cell proliferation.

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.[10]

1. Reagents and Materials:

-

Human cancer cell line (e.g., HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader capable of measuring absorbance at 570 nm

2. Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow cells to attach.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control).

-

Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).[6]

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance (OD) of each well at 570 nm using a microplate reader.

3. Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

% Viability = 100 * (OD_sample / OD_control)

-

-

Plot the percent viability against the logarithm of the compound concentration and fit the curve to determine the IC50 value.

Other Notable Biological Activities

Beyond DHODH and kinase inhibition, the quinoline carboxylic acid scaffold has been explored for other therapeutic applications.

-

SIRT3 Inhibition: Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as potent and selective inhibitors of Sirtuin 3 (SIRT3), a mitochondrial deacetylase that is a potential therapeutic target for certain cancers.[11]

-

COX-2 Inhibition: A series of 4-carboxyl quinoline derivatives featuring a methylsulfonyl pharmacophore were designed as selective cyclooxygenase-2 (COX-2) inhibitors, suggesting potential as anti-inflammatory agents.[2]

-

MRP2 Inhibition: Quinoline analogs have been synthesized to act as inhibitors of Multidrug Resistance Protein 2 (MRP2), an ATP-binding cassette (ABC) transporter involved in cancer drug resistance.[10]

-

Antimicrobial Activity: The quinoline core is historically significant for its antimicrobial properties, and various derivatives continue to be evaluated against bacterial and fungal strains.[12][13]

Synthesis of Quinoline Carboxylic Acids

The synthesis of the quinoline core is well-established, with several classic named reactions being commonly employed. The choice of reaction often depends on the desired substitution pattern.

Common Synthetic Routes

-

Pfitzinger Reaction: This is a versatile method for synthesizing quinoline-4-carboxylic acids. It involves the condensation of an isatin with an α-methylene carbonyl compound in the presence of a base.[1][3]

-

Doebner Reaction: This reaction synthesizes 2-substituted quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[2][12]

-

Suzuki Coupling: To achieve greater structural diversity, modern approaches often involve synthesizing a halogenated quinoline core, which then undergoes palladium-catalyzed Suzuki coupling with various boronic acids to introduce different substituents.[3]

General Synthesis Workflow

References

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity | MDPI [mdpi.com]

- 10. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

In-depth Technical Guide on the Core Mechanism of Action for 4-Amino-2-methylquinoline-6-carboxylic acid

A comprehensive review of the available scientific literature reveals a significant lack of specific data on the mechanism of action for 4-Amino-2-methylquinoline-6-carboxylic acid. While the existence of this chemical entity is confirmed in chemical databases[1][2], dedicated pharmacological and mechanistic studies detailing its biological targets, signaling pathways, and specific cellular effects are not present in publicly accessible scientific journals or databases.

The broader families of compounds to which 4-Amino-2-methylquinoline-6-carboxylic acid belongs, namely quinoline-4-carboxylic acids and 4-aminoquinolines, have been the subject of extensive research, revealing a wide array of biological activities. It is crucial to note, however, that the specific biological functions of these related compounds cannot be directly extrapolated to 4-Amino-2-methylquinoline-6-carboxylic acid, as minor structural modifications can lead to significant changes in pharmacological properties.

Insights from Structurally Related Compound Families

1. Quinoline-4-Carboxylic Acid Derivatives: This class of compounds has been investigated for various therapeutic applications. A notable mechanism of action for some quinoline-4-carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[3][4] Inhibition of DHODH can lead to antiproliferative effects, making these compounds candidates for cancer therapy.[3] Other quinoline-4-carboxylic acid derivatives have been explored for their potential as inhibitors of multidrug resistance protein 2 (MRP2) and as anticancer and antimicrobial agents.[5][6][7]

2. 4-Aminoquinoline Derivatives: The 4-aminoquinoline scaffold is a well-known pharmacophore, most famously represented by the antimalarial drugs chloroquine and amodiaquine.[8][9][10] The primary mechanism of action for these antimalarial agents involves the inhibition of hemozoin biocrystallization in the malaria parasite, leading to a toxic buildup of free heme.[11] Beyond their antimalarial properties, 4-aminoquinoline derivatives have been investigated for a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and as modulators of Toll-like receptors (TLRs).[8][12][13]

Synthesis of Related Compounds

The synthesis of quinoline derivatives is well-established in the chemical literature. Common methods for constructing the quinoline core include the Pfitzinger condensation, the Doebner-von Miller reaction, and various cyclization strategies.[3][6][14][15] These synthetic routes allow for the introduction of diverse substituents on the quinoline ring system, enabling the exploration of structure-activity relationships.[14][16]

Conclusion

Due to the absence of specific research on 4-Amino-2-methylquinoline-6-carboxylic acid, a detailed technical guide on its core mechanism of action, including quantitative data, experimental protocols, and signaling pathways, cannot be provided at this time. The biological activities of related quinoline-4-carboxylic acids and 4-aminoquinolines offer potential avenues for future investigation into the pharmacological profile of this specific compound. However, without dedicated experimental studies, any discussion of its mechanism of action would be purely speculative. Further research is required to elucidate the biological targets and cellular effects of 4-Amino-2-methylquinoline-6-carboxylic acid.

References

- 1. 4-Amino-2-methylquinoline-6-carboxylic acid | 99984-73-3 [chemicalbook.com]

- 2. 4-AMINO-2-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 11. [PDF] II 196 4-aminoquinolines as Antimalarial Drugs | Semantic Scholar [semanticscholar.org]

- 12. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 14. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 6-Methylquinoline-2-carboxylic acid | 15733-84-3 | Benchchem [benchchem.com]

- 16. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Emerging Significance of 4-Amino-2-methylquinoline-6-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge surrounding 4-Amino-2-methylquinoline-6-carboxylic acid, a quinoline derivative of growing interest in the scientific community. While the specific historical discovery of this compound remains obscure in publicly accessible literature, this document details a modern synthetic protocol, places its synthesis within the historical context of quinoline chemistry, and explores the potential biological significance of this molecular scaffold. This guide is intended to serve as a foundational resource for researchers investigating this compound and its derivatives for potential applications in drug discovery and development.

Introduction

Quinoline and its derivatives have long been a cornerstone of medicinal chemistry, with a rich history of applications ranging from antimalarial agents to kinase inhibitors. The rigid bicyclic structure of the quinoline core provides a versatile scaffold for the presentation of functional groups in a defined three-dimensional space, making it an attractive starting point for the design of biologically active molecules. 4-Amino-2-methylquinoline-6-carboxylic acid (CAS No. 99984-73-3) is a member of this important class of heterocyclic compounds. While its specific origins are not well-documented, its structural motifs—a 4-aminoquinoline core known for its role in antimalarial drugs and a carboxylic acid group that can participate in crucial biological interactions—suggest a high potential for pharmacological activity. This guide will synthesize the available chemical and biological information on this compound.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Amino-2-methylquinoline-6-carboxylic acid is presented in Table 1. This data is compiled from various chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 99984-73-3 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Table 1: Physicochemical Properties of 4-Amino-2-methylquinoline-6-carboxylic acid

Synthesis of 4-Amino-2-methylquinoline-6-carboxylic acid

While the original synthesis of 4-Amino-2-methylquinoline-6-carboxylic acid is not readily found in the literature, a modern approach to its ethyl ester, ethyl 4-amino-2-methylquinoline-6-carboxylate, has been recently described. The carboxylic acid can then be obtained through hydrolysis of the ester.

Modern Synthetic Protocol: Synthesis of Ethyl 4-amino-2-methylquinoline-6-carboxylate

A synthetic route for the ethyl ester of the title compound has been outlined in patent literature.[2] The protocol involves the nucleophilic substitution of a chloroquinoline derivative with sodium azide, followed by reduction to the amine.

Experimental Protocol:

-

Step 1: Azidation. To a solution of ethyl 4-chloro-2-methylquinoline-6-carboxylate in N,N-dimethylformamide (DMF), an excess of sodium azide (NaN₃) is added.

-

Step 2: Reaction. The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen) at an elevated temperature (e.g., 120 °C) for several hours.

-

Step 3: Work-up. The solvent is removed under reduced pressure. The residue is treated with ice water and extracted with an organic solvent such as ethyl acetate.

-

Step 4: Purification. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to yield ethyl 4-amino-2-methylquinoline-6-carboxylate.[2]

Hydrolysis to 4-Amino-2-methylquinoline-6-carboxylic acid

The final step to obtain the title compound is the hydrolysis of the ethyl ester. This can be achieved under standard basic or acidic conditions.

General Experimental Protocol (Hydrolysis):

-

Step 1: Saponification. The ethyl 4-amino-2-methylquinoline-6-carboxylate is dissolved in a suitable solvent mixture, such as ethanol and water.

-

Step 2: Base Addition. An excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added to the solution.

-

Step 3: Reaction. The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

-

Step 4: Acidification. After cooling to room temperature, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Step 5: Isolation. The solid product is collected by filtration, washed with water, and dried to afford 4-Amino-2-methylquinoline-6-carboxylic acid.

Caption: Workflow for the modern synthesis of 4-Amino-2-methylquinoline-6-carboxylic acid.

Historical Context: Classical Quinoline Syntheses

The synthesis of the quinoline ring system is a well-established area of organic chemistry, with several named reactions developed in the late 19th and early 20th centuries. It is highly probable that the initial synthesis of 4-Amino-2-methylquinoline-6-carboxylic acid or its precursors utilized one of these classical methods.

-

Doebner Reaction: This reaction involves the condensation of an aniline, an α,β-unsaturated carbonyl compound, and pyruvic acid to form a quinoline-4-carboxylic acid.[3][4]

-

Pfitzinger Reaction: This method utilizes the reaction of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield a quinoline-4-carboxylic acid.[5]

Caption: Generalized classical pathways for quinoline-4-carboxylic acid synthesis.

Biological Significance and Potential Applications

While specific biological studies on 4-Amino-2-methylquinoline-6-carboxylic acid are not prevalent in the literature, the broader class of quinoline carboxylic acids has been the subject of intense investigation in drug discovery.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

One of the most prominent targets for quinoline carboxylic acids is dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH has been explored for the treatment of cancer and autoimmune diseases.[6] The carboxylic acid moiety is often crucial for binding to the enzyme's active site.[6] The structural similarity of 4-Amino-2-methylquinoline-6-carboxylic acid to known DHODH inhibitors suggests that it could be a valuable scaffold for the development of novel therapeutics in this area.

Caption: Postulated signaling pathway involving DHODH inhibition.

Other Potential Activities

The 4-aminoquinoline scaffold is famously present in antimalarial drugs like chloroquine. This functional group is known to interfere with heme metabolism in the malaria parasite.[7] Additionally, various quinoline derivatives have demonstrated a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[4][7]

Future Directions

The lack of extensive research on 4-Amino-2-methylquinoline-6-carboxylic acid presents a significant opportunity for further investigation. Key areas for future research include:

-

Definitive Synthesis and Characterization: A full account of the synthesis and comprehensive characterization of the compound is needed.

-

Biological Screening: The compound should be screened against a variety of biological targets, including DHODH, various kinases, and microbial strains.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives to understand the contribution of the amino, methyl, and carboxylic acid groups to any observed biological activity.

-

Computational Modeling: Docking studies to predict the binding of 4-Amino-2-methylquinoline-6-carboxylic acid to potential targets like DHODH.

Conclusion

4-Amino-2-methylquinoline-6-carboxylic acid is a quinoline derivative with significant potential for biological activity, stemming from its constituent functional groups that are known to be important pharmacophores. While its history is not well-documented, modern synthetic methods provide a clear path for its preparation. This technical guide has summarized the current state of knowledge and aims to provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this promising molecule. Further investigation into its synthesis, characterization, and biological activity is highly warranted.

References

- 1. echemi.com [echemi.com]

- 2. ethyl4-amino-2-methylquinoline-6-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

4-Amino-2-methylquinoline-6-carboxylic acid derivatives and analogs

An In-depth Technical Guide to 4-Amino-2-methylquinoline-6-carboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-amino-2-methylquinoline-6-carboxylic acid, its derivatives, and analogs, focusing on their synthesis, potential biological activities, and relevant experimental protocols. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Core Structure and Therapeutic Potential

The 4-amino-2-methylquinoline-6-carboxylic acid scaffold is a promising heterocyclic motif in medicinal chemistry. Quinoline derivatives are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The presence of the 4-amino group is a key feature in many biologically active quinolines, while the 2-methyl and 6-carboxylic acid moieties offer sites for further chemical modification to modulate potency, selectivity, and pharmacokinetic properties.[4] A particularly relevant target for quinoline-based compounds is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][5][6]

Synthetic Strategies

A direct, one-pot synthesis of 4-amino-2-methylquinoline-6-carboxylic acid is not prominently described in the literature, suggesting a multi-step approach is necessary. A plausible synthetic route is proposed below, starting from readily available precursors.

Proposed Synthesis of 4-Amino-2-methylquinoline-6-carboxylic Acid

The proposed synthesis involves a modified Doebner reaction to construct the quinoline core, followed by functional group manipulations.

Caption: Proposed multi-step synthesis of the core scaffold.

General Experimental Protocol for the Synthesis of 2-Methyl-6-nitroquinoline (Step 1)

This protocol is adapted from the synthesis of similar quinoline derivatives.[7]

-

Dissolve 4-nitroaniline (1 equivalent) in concentrated hydrochloric acid under reflux at 105°C.[7]

-

Slowly add crotonaldehyde (1.2-1.5 equivalents) dropwise to the reaction mixture.

-

Continue heating the mixture for an additional hour.[7]

-

Cool the reaction to room temperature and neutralize with a concentrated NaOH solution to precipitate the product.[7]

-

Filter the precipitate, wash with water, and recrystallize from a suitable solvent like methanol to obtain 2-methyl-6-nitroquinoline.[7]

Subsequent steps would involve established organic chemistry transformations for which general procedures can be found in the literature.

Biological Activity and Potential Applications

While specific biological data for derivatives of 4-amino-2-methylquinoline-6-carboxylic acid are scarce, data from closely related 4-aminoquinoline analogs suggest potential activities in several therapeutic areas.

Anticancer Activity

Numerous 4-aminoquinoline derivatives have demonstrated potent anticancer activity against various cancer cell lines.[4][8][9] The proposed mechanism for some of these compounds involves the inhibition of the PI3K/Akt/mTOR signaling pathway.[1][6]

Table 1: Anticancer Activity of Representative 4-Aminoquinoline Analogs

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| PQQ | HL-60 (Leukemia) | 0.064 | mTOR inhibitor | [1] |

| HA-2g | MDA-MB231 (Breast) | 0.610 | mTOR/PI3K/Akt inhibitor | [6] |

| HA-2l | HCT-116 (Colon) | 0.780 | mTOR/PI3K/Akt inhibitor | [6] |

| 3d | HepG2 (Liver) | 8.50 | Not specified | [8] |

| 3c | HepG2 (Liver) | 11.42 | Not specified | [8] |

Antimicrobial Activity

4-Aminoquinoline derivatives have also been investigated for their antibacterial and antifungal properties.[6][10]

Table 2: Antimicrobial Activity of Representative 4-Aminoquinoline Analogs

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| HD6 | Bacillus subtilis | 8 | [11] |

| 7b | MRSA | 0.125 mM | [6] |

| 9d | S. pyogenes | 0.25 mM | [6] |

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for PI3K/Akt/mTOR Pathway Inhibition

This protocol allows for the investigation of the molecular mechanism of action of the compounds.[2][11][12]

-

Cell Lysis: Treat cancer cells with the test compounds for a specified time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, Akt, p-mTOR, mTOR, p-p70S6K, p70S6K) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key regulator of cell growth and survival.[5][13][14] Quinoline derivatives can inhibit this pathway at various points, leading to apoptosis and cell cycle arrest in cancer cells.

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Experimental Workflow for Drug Discovery

The following workflow outlines a typical process for the synthesis and evaluation of novel 4-amino-2-methylquinoline-6-carboxylic acid derivatives.

Caption: Drug discovery and development workflow.

References

- 1. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline synthesis [organic-chemistry.org]

- 8. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 14. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide on the Spectroscopic Data of 4-Amino-2-methylquinoline-6-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield publicly available experimental spectroscopic data for 4-Amino-2-methylquinoline-6-carboxylic acid. The following guide has been prepared using the spectroscopic data of the closely related compound, 4-Amino-2-methylquinoline , as an illustrative example of the requested format and content. All data presented below pertains to 4-Amino-2-methylquinoline unless otherwise specified.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. The specific functionalization of the quinoline scaffold can lead to diverse biological activities. This guide aims to provide a comprehensive overview of the spectroscopic properties of key quinoline derivatives. Due to the unavailability of data for 4-Amino-2-methylquinoline-6-carboxylic acid, this document focuses on the characterization of 4-Amino-2-methylquinoline.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 4-Amino-2-methylquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Spectroscopic Data of 4-Amino-2-methylquinoline [1]

| Carbon Atom | Chemical Shift (δ) in ppm |

| C2 | 156.4 |

| C3 | 97.9 |

| C4 | 150.3 |

| C4a | 149.1 |

| C5 | 122.0 |

| C6 | 128.8 |

| C7 | 120.3 |

| C8 | 123.4 |

| C8a | 113.6 |

| CH₃ | 24.3 |

Note: Data obtained from Aldrich Chemical Company, Inc. and compiled in PubChem.[1]

Infrared (IR) Spectroscopy

Table 2: Key FT-IR Absorption Bands of 4-Amino-2-methylquinoline [1]

| Vibrational Mode | Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3430, 3298 | KBr Wafer |

| C-H Stretch (Aromatic) | 3050 | KBr Wafer |

| C=N Stretch | 1625 | KBr Wafer |

| C=C Stretch (Aromatic) | 1580, 1500 | KBr Wafer |

| C-N Stretch | 1330 | KBr Wafer |

Note: Data sourced from Aldrich Chemical Company, Inc. via SpectraBase.[1]

Mass Spectrometry (MS)

At present, detailed, publicly archived mass spectrometry fragmentation data for 4-Amino-2-methylquinoline is not available in the searched resources.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited. These are intended as a guide and may require optimization for specific instruments and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives is as follows:[2]

-

Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube to a volume of approximately 0.6 mL.[2]

-

Instrumentation: Spectra are recorded on a standard NMR spectrometer (e.g., Bruker, Varian) operating at a field strength typically ranging from 300 to 600 MHz for ¹H NMR.

-

¹H NMR Acquisition: A standard single-pulse experiment is generally used. Key parameters such as spectral width, acquisition time, relaxation delay, and the number of scans are optimized to achieve an adequate signal-to-noise ratio.[2]

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. A greater number of scans and a longer acquisition time are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[2]

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples like quinoline derivatives, the KBr pellet or Attenuated Total Reflectance (ATR) methods are common.

KBr Pellet Method: [3]

-

Sample Preparation: Approximately 1-2 mg of the solid sample is finely ground in an agate mortar and pestle. This is then mixed with 100-200 mg of dry, IR-grade potassium bromide (KBr).[3]

-

Pellet Formation: The mixture is placed into a pellet die and subjected to high pressure using a hydraulic press to form a transparent or translucent pellet.[3]

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

Attenuated Total Reflectance (ATR) Method: [3]

-

Instrumentation: An FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal) is used.

-

Sample Placement: A small amount of the solid sample is placed directly onto the ATR crystal.[3]

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded. A background spectrum of the clean, empty ATR crystal is taken prior to sample analysis.[3]

Mass Spectrometry (MS)

A general workflow for the analysis of quinoline derivatives by mass spectrometry, often coupled with a chromatographic separation technique, is outlined below.[4][5]

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Ionization: The molecules are ionized. Common techniques for quinoline derivatives include Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.[5][6]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment precursor ions and analyze the resulting product ions.[5][6]

Visualizations

The following diagrams illustrate typical workflows for the spectroscopic analysis of a solid organic compound like 4-Amino-2-methylquinoline.

Caption: General workflow for the spectroscopic analysis of a solid organic compound.

Caption: A typical experimental workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.

References

- 1. 4-Amino-2-methylquinoline | C10H10N2 | CID 81116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-2-methylquinoline-6-carboxylic acid (CAS: 99984-73-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-methylquinoline-6-carboxylic acid, with the CAS number 99984-73-3, is a quinoline derivative of interest in medicinal chemistry and drug discovery. The quinoline scaffold is a prominent feature in a multitude of natural and synthetic compounds exhibiting a wide array of biological activities.[1] This technical guide provides a comprehensive overview of the known chemical and physical properties of 4-Amino-2-methylquinoline-6-carboxylic acid, potential synthetic routes, and inferred biological activities based on structurally related compounds. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document aims to equip researchers with the foundational knowledge and methodologies to explore its therapeutic potential.

Chemical and Physical Properties

A summary of the key chemical and physical properties for 4-Amino-2-methylquinoline-6-carboxylic acid is presented in Table 1. This data has been aggregated from various chemical supplier databases and computational models.

Table 1: Chemical and Physical Properties of 4-Amino-2-methylquinoline-6-carboxylic acid

| Property | Value | Source |

| CAS Number | 99984-73-3 | ChemScene[2], ChemicalBook[3] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | ChemScene[2] |

| Molecular Weight | 202.21 g/mol | ChemScene[2] |

| IUPAC Name | 4-amino-2-methylquinoline-6-carboxylic acid | - |

| Appearance | White powder (predicted) | - |

| Boiling Point | 432.4 °C at 760 mmHg (predicted) | - |

| Density | 1.367 g/cm³ (predicted) | - |

| pKa | Not available | - |

| LogP | Not available | - |

| Solubility | Not available | - |

Synthesis and Manufacturing

General Synthetic Approaches

-

Doebner Reaction: This reaction typically involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield a 2-substituted quinoline-4-carboxylic acid. For the target compound, this would likely involve the reaction of 4-aminobenzoic acid, acetaldehyde (or a precursor), and pyruvic acid.[4]

-

Pfitzinger Synthesis: This method utilizes isatin and a carbonyl compound containing an α-methylene group to produce substituted quinoline-4-carboxylic acids.[1]

A potential synthetic workflow for related quinoline carboxylic acids is depicted below.

Figure 1. Generalized workflow for the Doebner synthesis of quinoline-4-carboxylic acids.

Example Experimental Protocol (Adapted from related syntheses)

The following is a generalized experimental protocol for the synthesis of a 2-arylquinoline-4-carboxylic acid via the Doebner reaction, which could be adapted for the synthesis of 4-Amino-2-methylquinoline-6-carboxylic acid.[4]

-

Reaction Setup: A solution of the appropriately substituted aniline (1 equivalent), a substituted benzaldehyde (1 equivalent), and pyruvic acid (1.1 equivalents) is prepared in a suitable solvent, such as acetic acid.

-

Reaction Conditions: The reaction mixture is heated to reflux for a specified period (typically several hours).

-

Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration.

-

Purification: The crude product is washed with a suitable solvent (e.g., water, ethanol) and can be further purified by recrystallization or column chromatography.

Biological Activity and Potential Therapeutic Applications

Direct experimental evidence for the biological activity of 4-Amino-2-methylquinoline-6-carboxylic acid is not prominent in the available literature. However, the broader class of 4-aminoquinoline derivatives has been extensively investigated for a range of therapeutic applications.[5]

Inferred Anticancer Activity

Quinoline derivatives are a well-established class of compounds with anticancer properties. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Some quinoline and quinazoline derivatives have been identified as potent inhibitors of EGFR, a key target in cancer therapy. While not definitively confirmed, one source has associated the CAS number for 4-Amino-2-methylquinoline-6-carboxylic acid with EGFR inhibition. Further experimental validation is required to substantiate this claim.

-

Dihydroorotate Dehydrogenase (DHODH) Inhibition: A number of quinoline carboxylic acids have been designed and synthesized as inhibitors of DHODH, an enzyme crucial for pyrimidine biosynthesis and a target for both cancer and autoimmune diseases.[6]

The potential mechanism of action for a quinoline-based kinase inhibitor is illustrated in the following diagram.

Figure 2. Potential mechanism of action of 4-Amino-2-methylquinoline-6-carboxylic acid as an EGFR inhibitor.

Inferred Antibacterial Activity

The 4-aminoquinoline scaffold is famously present in the antimalarial drug chloroquine. Derivatives of 4-aminoquinoline have been investigated for their antibacterial properties, with some showing efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[7]

Experimental Protocols for Biological Evaluation

To assess the potential therapeutic applications of 4-Amino-2-methylquinoline-6-carboxylic acid, a series of in vitro and in vivo experiments would be necessary. The following are generalized protocols adapted from studies on related compounds.

In Vitro Antiproliferative Assay

This protocol is used to determine the cytotoxic effects of the compound on cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., H-460, HT-29, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[8]

-

Compound Treatment: Cells are seeded in 96-well plates and, after attachment, are treated with various concentrations of the test compound.

-

MTT Assay: After a specified incubation period (e.g., 72 hours), cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the IC₅₀ (half-maximal inhibitory concentration) is calculated.

Figure 3. Workflow for an in vitro antiproliferative assay.

Antibacterial Susceptibility Testing

This protocol determines the minimum inhibitory concentration (MIC) of the compound against bacterial strains.

-

Bacterial Culture: Bacterial strains (e.g., S. aureus, E. coli) are grown to a specific optical density.

-

Broth Microdilution: The compound is serially diluted in a 96-well plate containing growth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.[7]

Conclusion

4-Amino-2-methylquinoline-6-carboxylic acid represents a molecule of interest within the broader, biologically active class of quinoline derivatives. While direct experimental data on its biological functions are currently sparse in the public domain, its structural features suggest potential as an anticancer or antibacterial agent. This technical guide provides a foundational understanding of its properties, potential synthesis, and methodologies for its biological evaluation. Further research is warranted to fully elucidate the therapeutic potential of this compound and to validate the inferred activities based on its chemical class. Researchers are encouraged to use the provided information and protocols as a starting point for their investigations into this promising molecule.

References

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 4-Amino-2-methylquinoline-6-carboxylic acid | 99984-73-3 [chemicalbook.com]

- 4. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-2-methylquinoline-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-methylquinoline-6-carboxylic acid, a substituted quinoline derivative, presents a scaffold of significant interest in medicinal chemistry. While direct experimental data for this specific molecule is limited, its structural motifs—a 4-aminoquinoline core and a carboxylic acid at the 6-position—are present in numerous compounds with established biological activities. This guide provides a comprehensive overview of its molecular structure, proposed synthesis, predicted spectroscopic data, and potential biological relevance based on analogous compounds. All quantitative data is summarized for clarity, and a detailed hypothetical experimental protocol for its synthesis is provided.

Molecular Structure and Properties

4-Amino-2-methylquinoline-6-carboxylic acid (CAS: 99984-73-3) possesses a rigid, planar quinoline core with key functional groups that can participate in various chemical interactions.[1][2] The primary amino group at the 4-position can act as a hydrogen bond donor and a site for further chemical modification. The carboxylic acid group at the 6-position provides a site for salt formation, esterification, or amidation, and can engage in hydrogen bonding and ionic interactions, which is often crucial for binding to biological targets.[3] The methyl group at the 2-position can influence the molecule's steric profile and electronic properties.

Predicted Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 4-amino-2-methylquinoline-6-carboxylic acid | ChemScene[1] |

| CAS Number | 99984-73-3 | ChemScene[1] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | ChemScene[1] |

| Molecular Weight | 202.21 g/mol | Sigma-Aldrich |

| InChI Code | 1S/C11H10N2O2/c1-6-4-9(12)8-5-7(11(14)15)2-3-10(8)13-6/h2-5H,1H3,(H2,12,13)(H,14,15) | Sigma-Aldrich |

| Boiling Point | 432.4±40.0 °C at 760 mmHg | Sigma-Aldrich |

Synthesis

Proposed Synthetic Pathway: Pfitzinger Reaction

A potential synthesis could involve the reaction of 5-carboxamidoisatin with acetone in the presence of a strong base like potassium hydroxide. The resulting intermediate would then be hydrolyzed to yield 4-hydroxy-2-methylquinoline-6-carboxylic acid. Subsequent amination at the 4-position would be required to produce the final product. A more direct, albeit hypothetical, approach would be the use of a modified Pfitzinger reaction with a starting material already containing the amino group precursor.

A logical workflow for a potential synthesis is outlined below:

Caption: Proposed Doebner reaction for the synthesis of 4-Amino-2-methylquinoline-6-carboxylic acid.

Detailed Hypothetical Experimental Protocol (Doebner Reaction)

This protocol is a hypothetical adaptation of the Doebner reaction for the synthesis of the title compound.[7][8]

Materials:

-

4-Amino-3-formylbenzoic acid

-

Pyruvic acid

-

Absolute Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution (10%)

-

Activated charcoal

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4-Amino-3-formylbenzoic acid (1 equivalent) in absolute ethanol.

-

To this solution, add pyruvic acid (1.1 equivalents).

-

Slowly add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Filter the crude product and wash with cold ethanol.

-

To purify, dissolve the crude solid in a minimal amount of hot 10% sodium hydroxide solution.

-

Treat the solution with activated charcoal and filter while hot.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the purified product.

-

Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 4-Amino-2-methylquinoline-6-carboxylic acid.

Spectroscopic Data (Predicted)

Direct spectroscopic data for 4-Amino-2-methylquinoline-6-carboxylic acid is not available. The following predictions are based on the analysis of structurally related compounds, such as 4-amino-2-methylquinoline and various quinoline-4-carboxylic acids.[9][10][11][12]

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.5 | s | 3H | -CH₃ |

| ~6.8 | s | 1H | H-3 |

| ~7.5-8.5 | m | 3H | Aromatic protons (H-5, H-7, H-8) |

| ~6.0-7.0 | br s | 2H | -NH₂ |

| ~13.0 | br s | 1H | -COOH |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~25 | -CH₃ |

| ~100-160 | Aromatic and quinoline carbons |

| ~170 | -COOH |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amino group) |

| 3300-2500 | Very Broad | O-H stretching (carboxylic acid dimer) |

| ~1700 | Strong, Sharp | C=O stretching (carboxylic acid) |

| ~1620 | Medium | N-H bending (amino group) |

| 1600-1450 | Medium-Strong | Aromatic C=C stretching |

| ~1300 | Medium | C-O stretching (carboxylic acid) |

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z = 202.07

-

Major Fragmentation Pathways:

-

Loss of H₂O (m/z = 184)

-

Loss of COOH (m/z = 157)

-

Loss of CO₂ (m/z = 158)

-

Potential Biological Activity and Signaling Pathways

While the biological activity of 4-Amino-2-methylquinoline-6-carboxylic acid has not been reported, the quinoline scaffold is a well-known pharmacophore with a broad range of biological activities.[13][14][15] Derivatives of quinoline carboxylic acid have shown potential as antimicrobial, antifungal, and anti-inflammatory agents.[16]

Notably, certain 4-quinoline carboxylic acids have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[3] Inhibition of this pathway can have cytostatic effects and is a target for anticancer and anti-inflammatory drug development.

A hypothetical signaling pathway illustrating the potential mechanism of action of 4-Amino-2-methylquinoline-6-carboxylic acid as a DHODH inhibitor is presented below.

Caption: Hypothetical inhibition of the pyrimidine biosynthesis pathway by 4-Amino-2-methylquinoline-6-carboxylic acid.

Conclusion

4-Amino-2-methylquinoline-6-carboxylic acid represents a promising, yet underexplored, chemical entity. This guide provides a foundational understanding of its structure, a plausible synthetic route, and predicted analytical data. The potential for this molecule to exhibit significant biological activity, particularly as an inhibitor of key metabolic pathways, warrants further investigation. The experimental protocols and predictive data herein serve as a valuable resource for researchers initiating studies on this compound and its derivatives, paving the way for future discoveries in drug development.

References

- 1. chemscene.com [chemscene.com]

- 2. 4-Amino-2-methylquinoline-6-carboxylic acid | 99984-73-3 [chemicalbook.com]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. iipseries.org [iipseries.org]

- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]